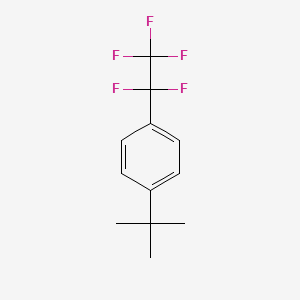

4-叔丁基五氟乙基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-tert-Butylpentafluoroethylbenzene, while not directly studied in the provided papers, is related to a class of compounds that have tert-butyl groups attached to an aromatic benzene ring. These compounds are of interest due to their unique physical and chemical properties, which can be tailored for specific applications. For instance, the introduction of tert-butyl side groups in polyimides has been shown to decrease the dielectric constant and moisture absorption, while increasing solubility and thermal stability .

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylpentafluoroethylbenzene often involves the functionalization of a benzene ring with tert-butyl groups. For example, a novel fluorinated diamine monomer was prepared through nucleophilic substitution and catalytic reduction, which could be a similar approach to synthesizing the pentafluoroethyl derivative . Additionally, the synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene suggests that halogenation is a viable pathway for introducing other substituents such as pentafluoroethyl groups .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been extensively studied. For instance, the crystal structure of a related compound showed that the introduction of tert-butyl groups can lead to strong intermolecular interactions and good packing ability . The planarity and bond angles in tri-tert-butyl-triphosphabenzene provide insights into how tert-butyl groups affect the overall geometry of the benzene ring .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzene compounds can be quite diverse. Bromination reactions of 1,4-di-tert-butylbenzene have been shown to yield various brominated products, indicating that the tert-butyl groups can direct the electrophilic substitution on the benzene ring . Similarly, reactions involving tri-tert-butyl-triphosphabenzene with phosphaalkynes resulted in the formation of novel phosphorus-containing cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzene compounds are influenced by the bulky tert-butyl groups. These groups increase the interchain distance and decrease intermolecular forces, leading to materials with low dielectric constants, low moisture absorption, and high glass transition temperatures . The solubility of these compounds in various organic solvents is also enhanced, which is beneficial for processing and application in different fields .

科学研究应用

- 这些化合物可以被纳入传感器,用于检测特定分析物,例如金属离子或生物分子。 其独特的光谱性质使其成为基于荧光的测定中的宝贵工具 .

氟化有机合成

分子印迹聚合物 (MIPs)

荧光探针和传感器

属性

IUPAC Name |

1-tert-butyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F5/c1-10(2,3)8-4-6-9(7-5-8)11(13,14)12(15,16)17/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFPPKNBTYSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

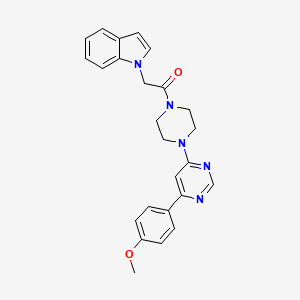

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

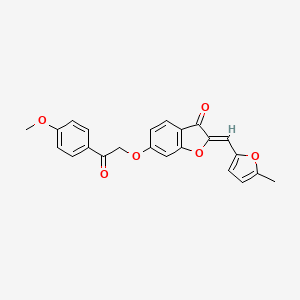

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

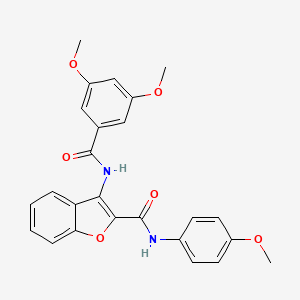

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)